Benzyl (3-bromophenyl)carbamate Benzyl (3-bromophenyl)carbamate
Brand Name: Vulcanchem
CAS No.: 361337-08-8
VCID: VC8165157
InChI: InChI=1S/C14H12BrNO2/c15-12-7-4-8-13(9-12)16-14(17)18-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,16,17)
SMILES: C1=CC=C(C=C1)COC(=O)NC2=CC(=CC=C2)Br
Molecular Formula: C14H12BrNO2
Molecular Weight: 306.15 g/mol

Benzyl (3-bromophenyl)carbamate

CAS No.: 361337-08-8

Cat. No.: VC8165157

Molecular Formula: C14H12BrNO2

Molecular Weight: 306.15 g/mol

* For research use only. Not for human or veterinary use.

Benzyl (3-bromophenyl)carbamate - 361337-08-8

Specification

CAS No. 361337-08-8
Molecular Formula C14H12BrNO2
Molecular Weight 306.15 g/mol
IUPAC Name benzyl N-(3-bromophenyl)carbamate
Standard InChI InChI=1S/C14H12BrNO2/c15-12-7-4-8-13(9-12)16-14(17)18-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,16,17)
Standard InChI Key RKTXDGRJOLJFAG-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC(=O)NC2=CC(=CC=C2)Br
Canonical SMILES C1=CC=C(C=C1)COC(=O)NC2=CC(=CC=C2)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular and IUPAC Nomenclature

Benzyl (3-bromophenyl)carbamate is systematically named benzyl N-(3-bromophenyl)carbamate under IUPAC guidelines . The structure consists of a 3-bromophenyl group linked to a carbamate moiety, which is further esterified with a benzyl group. This arrangement confers both electrophilic (via the bromine atom) and nucleophilic (via the carbamate oxygen) reactivity, making it a valuable intermediate in organic synthesis.

Molecular Formula and Weight

The compound has a molecular formula of C14H12BrNO2\text{C}_{14}\text{H}_{12}\text{BrNO}_{2} and a molecular weight of 322.16 g/mol . Its purity in commercial preparations is typically ≥95%, as verified by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .

Spectroscopic and Structural Data

  • InChI Key: RKTXDGRJOLJFAG-UHFFFAOYSA-N

  • InChI: InChI=1S/C14H12BrNO2/c15-12-7-4-8-13(9-12)16-14(17)18-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,16,17)
    The bromine atom at the meta position of the phenyl ring introduces steric and electronic effects that influence regioselectivity in substitution reactions.

PropertyValue
CAS Number361337-08-8
Molecular FormulaC14H12BrNO2\text{C}_{14}\text{H}_{12}\text{BrNO}_{2}
Molecular Weight322.16 g/mol
Purity≥95%
IUPAC NameBenzyl N-(3-bromophenyl)carbamate

Synthesis and Reactivity

Synthetic Routes

While detailed synthetic protocols are proprietary, the compound is typically prepared via the reaction of 3-bromoaniline with benzyl chloroformate in the presence of a base such as pyridine . The carbamate group is installed through nucleophilic acyl substitution, with the benzyl ester acting as a protecting group for subsequent deprotection steps in drug synthesis.

Reactivity Profile

  • Nucleophilic Substitution: The bromine atom facilitates aromatic substitution reactions, enabling the introduction of amino, hydroxyl, or alkyl groups at the meta position.

  • Carbamate Hydrolysis: Under acidic or basic conditions, the carbamate group hydrolyzes to yield 3-bromoaniline and benzyl alcohol, a reaction exploited in prodrug design .

Applications in Pharmaceutical Research

Intermediate in Drug Discovery

Benzyl (3-bromophenyl)carbamate is a precursor to kinase inhibitors and protease-activated receptor (PAR) antagonists. For example, it has been used in the synthesis of Bruton’s tyrosine kinase (BTK) inhibitors for autoimmune disease therapeutics .

Role in Prodrug Development

The carbamate group enhances the bioavailability of amine-containing drugs by masking polar functional groups. Enzymatic cleavage in vivo releases the active drug molecule, as demonstrated in recent studies on anticoagulant agents .

ParameterSpecification
GHS ClassificationAcute Toxicity (Category 4)
Storage Conditions2–8°C in a dry environment
StabilityStable under inert atmosphere

Recent Advances and Derivatives

Amino-Functionalized Derivatives

Benzyl [1-(3-bromophenyl)ethyl]carbamate (CAS 903556-58-1), a structural analog, has shown promise in peptide mimetics research . The addition of an ethylamine side chain enhances binding affinity to G-protein-coupled receptors (GPCRs).

Bromine-Substituted Variants

Compounds like Benzyl N-[2-(3-bromophenyl)propan-2-yl]carbamate (CAS 887254-70-8) exhibit improved metabolic stability in preclinical models, highlighting the versatility of brominated carbamates in medicinal chemistry .

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